Cas no 20643-28-1 (tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate)

tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate structure
20643-28-1 structure
Product Name:tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate
Numero CAS:20643-28-1
MF:C18H30N2O10S2
MW:498.568203449249
CID:256014
Update Time:2023-11-19

tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanaminium, N,N,N-trimethyl-, salt with 1-thio-beta-D-glucopyranose 1-(4-hydroxy-N-(sulfooxy)benzeneethanimidate) (1:1)
    • Ammonium, tetramethyl-, salt with 1-thio-beta-D-glucopyranosyl 1-(2-(p-hydroxyphenyl)acetohydroximate) NO-(hydrogen sulfate) (1:1)
    • Glucopyranose, 1-thio-, 1-(2-(p-hydroxyphenyl) acetohydroximate) NO-(hydrogen sulfate), ion(1-), tetramethylammonium, beta-D-
    • Methanaminium, N,N,N-trimethyl-, salt with 1-thio-beta-D-glucopyranose 1-(4-hydroxy-N-(sulfooxy)benzeneet
    • Tetramethylammonium glucosinalbate
    • Tetramethylammonium salt with sinalbin
    • beta-D-Glucopyranose, 1-thio-, 1-(4-hydroxy-N-(sulfooxy)benzeneethanimidate), ion(1-), N,N,N-trimethylmethanaminium
    • Tetramethylammonium (4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl) sulphate
    • Glucopyranose, 1-thio-, 1-(2-(p-hydroxyphenyl) acetohydroximate) NO-(hyd
    • CID 130476791
    • tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulphate
    • Tetramethylammonium [4-hydroxy-alpha-(1-thio-beta-D-glucopyranosyl)phenethylideneaminyl] sulfate
    • Inchi: 1S/C14H19NO10S2.C4H12N/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7;1-5(2,3)4/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23);1-4H3/q;+1/p-1/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1
    • Chiave InChI: WPOFFBDLPBXTRV-XLUSCXMISA-M
    • Sorrisi: S(/C(/CC1C=CC(=CC=1)O)=N/OS(=O)(=O)[O-])[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O.[N+](C)(C)(C)C

Proprietà calcolate

  • Massa esatta: 88.001337
  • Massa monoisotopica: 88.001337
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 6
  • Complessità: 607
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 223
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.